![molecular formula C8H15NO B6269129 6-methyl-5-oxa-8-azaspiro[3.5]nonane CAS No. 1482133-58-3](/img/new.no-structure.jpg)

6-methyl-5-oxa-8-azaspiro[3.5]nonane

説明

Structure

3D Structure

特性

CAS番号 |

1482133-58-3 |

|---|---|

分子式 |

C8H15NO |

分子量 |

141.21 g/mol |

IUPAC名 |

6-methyl-5-oxa-8-azaspiro[3.5]nonane |

InChI |

InChI=1S/C8H15NO/c1-7-5-9-6-8(10-7)3-2-4-8/h7,9H,2-6H2,1H3 |

InChIキー |

GVFWFJBFIIIDFW-UHFFFAOYSA-N |

正規SMILES |

CC1CNCC2(O1)CCC2 |

純度 |

95 |

製品の起源 |

United States |

The Ascendancy of Spirocyclic Oxetanes: A Technical Guide to 6-methyl-5-oxa-8-azaspiro[3.5]nonane as a Bioisosteric Replacement for Morpholine

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. The morpholine ring, a staple in drug design for its ability to improve solubility, often introduces metabolic liabilities. This technical guide provides an in-depth exploration of 6-methyl-5-oxa-8-azaspiro[3.5]nonane as a contemporary bioisosteric replacement for morpholine. We will dissect the strategic advantages of this spirocyclic oxetane, offering insights into its synthesis, conformational analysis, and its impact on key drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation scaffolds to overcome common developmental hurdles.

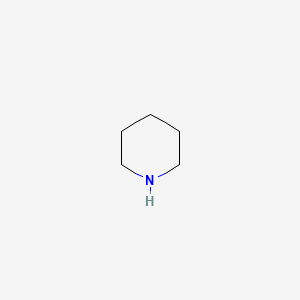

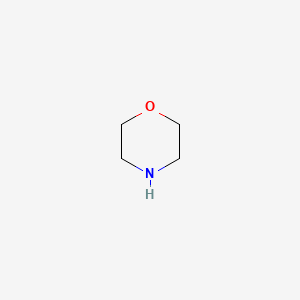

Introduction: The Morpholine Dilemma and the Rise of Spirocyclic Scaffolds

For decades, the morpholine moiety has been a reliable tool for medicinal chemists to enhance the aqueous solubility of lipophilic compounds. However, its prevalence in marketed drugs is accompanied by a well-documented susceptibility to oxidative metabolism, often leading to rapid clearance and the formation of undesired metabolites.[1][2] This metabolic instability can curtail the therapeutic potential of promising drug candidates.

The strategic replacement of problematic functional groups with bioisosteres that preserve or enhance biological activity while improving drug metabolism and pharmacokinetics (DMPK) properties is a cornerstone of lead optimization. Spirocyclic scaffolds have emerged as a powerful solution, offering an inherent three-dimensionality that can improve target engagement and provide an escape from the "flatland" of traditional aromatic systems.[3] The fusion of a spirocycle with an oxetane ring, a small, polar heterocycle, creates a unique scaffold that addresses many of the shortcomings of morpholine.

This guide focuses on a specific and promising example: 6-methyl-5-oxa-8-azaspiro[3.5]nonane. We will demonstrate how this bioisostere can serve as a superior alternative to morpholine, offering enhanced metabolic stability, comparable or improved solubility, and a favorable three-dimensional profile.

Strategic Advantages of the 6-methyl-5-oxa-8-azaspiro[3.5]nonane Scaffold

The rationale for replacing a morpholine ring with 6-methyl-5-oxa-8-azaspiro[3.5]nonane is rooted in the synergistic benefits of its constituent parts: the spirocyclic core and the oxetane ring.

Enhanced Metabolic Stability

The primary driver for seeking morpholine alternatives is to mitigate metabolic degradation. The methylene groups adjacent to the nitrogen and oxygen atoms in morpholine are susceptible to cytochrome P450 (CYP) mediated oxidation.[2] The spirocyclic nature of 6-methyl-5-oxa-8-azaspiro[3.5]nonane, with its quaternary carbon at the spiro-center, sterically shields the adjacent ethereal oxygen and the rest of the ring system from metabolic enzymes. Furthermore, the oxetane ring itself is generally more resistant to oxidative metabolism compared to the tetrahydrofuran ring of morpholine.[2][4]

Physicochemical Property Modulation

The incorporation of an oxetane can have a profound and positive impact on the physicochemical properties of a molecule.[2][5]

-

Solubility: Spirocyclic oxetanes have been shown to be excellent solubilizing groups, often outperforming morpholine in this regard.[1][2] The polar nature of the oxetane ether oxygen contributes to favorable interactions with water.

-

Lipophilicity: The replacement of a morpholine with a spirocyclic oxetane can modulate lipophilicity (LogP/LogD). While both are polar, the unique three-dimensional structure of the spirocycle can lead to a more favorable balance of lipophilicity and solubility.

-

Basicity (pKa): The inductive electron-withdrawing effect of the oxetane ring can reduce the pKa of the adjacent nitrogen atom compared to a simple piperidine or morpholine. This can be advantageous in tuning the overall properties of a drug candidate and avoiding off-target effects.[4]

Three-Dimensionality and Conformational Rigidity

The spirocyclic core of 6-methyl-5-oxa-8-azaspiro[3.5]nonane imparts a rigid, three-dimensional geometry. This contrasts with the more flexible chair-boat conformations of the morpholine ring.[6][7] This defined spatial arrangement of substituents can lead to more specific and higher-affinity interactions with biological targets. The workflow for analyzing such conformational preferences is outlined below.

Caption: A generalized workflow for computational conformational analysis.

Synthesis of 6-methyl-5-oxa-8-azaspiro[3.5]nonane

While a detailed, multi-step synthesis from basic starting materials is extensive, a key transformation for the formation of the 6-methyl-5-oxa-8-azaspiro[3.5]nonane has been reported. The following protocol is adapted from available literature for the synthesis of the core scaffold, which can then be methylated.

Synthesis of the Parent Scaffold: 5-oxa-8-azaspiro[3.5]nonane

A common strategy for the synthesis of related oxa-azaspirocycles involves the construction of a diol precursor followed by a one-pot mesylation and ring-closure to form the oxetane ring.[8]

Experimental Protocol: Synthesis of 2-oxa-7-azaspiro[3.5]nonane (a related isomer)

-

Step 1: Diol Formation: N-tosyl-piperidine-4,4-diethyl ester is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the corresponding diol.[8]

-

Step 2: Oxetane Ring Formation: The resulting diol is subjected to a one-pot mesylation and ring closure. This is typically achieved by treating the diol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) in a solvent such as dichloromethane (DCM). The in-situ formed mesylates undergo intramolecular cyclization to afford the N-tosylated 2-oxa-7-azaspiro[3.5]nonane.[8]

-

Step 3: Deprotection: The tosyl protecting group is removed to yield the final 2-oxa-7-azaspiro[3.5]nonane.[8]

Final Step: Synthesis of 6-methyl-5-oxa-8-azaspiro[3.5]nonane

A direct method for a related compound involves the reduction of a precursor. For 6-methyl-5-oxa-8-azaspiro[3.5]nonane, a plausible final step from a suitable precursor (45a) is a catalytic hydrogenation.[9]

Experimental Protocol: Reduction to 6-methyl-5-oxa-8-azaspiro[3.5]nonane

-

To a solution of the precursor (e.g., 35.7 g, 0.1 mol) in 200 mL of dry methanol, add triethylamine (15.3 mL, 0.11 mol).[9]

-

Carefully add 10% Palladium on carbon (Pd/C) (3.5 g).[9]

-

Stir the mixture under a hydrogen atmosphere (e.g., a balloon filled with H2) for 24 hours at room temperature.[9]

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods.[9]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of morpholine and the predicted properties for 6-methyl-5-oxa-8-azaspiro[3.5]nonane, highlighting the advantages of the latter.

| Property | Morpholine | 6-methyl-5-oxa-8-azaspiro[3.5]nonane | Rationale for Improvement |

| Molecular Weight | 87.12 g/mol | 141.21 g/mol | Increased complexity, but still within typical fragment space. |

| XlogP (Predicted) | -0.8 | 0.6 | Increased lipophilicity, which can be beneficial for cell permeability. |

| Metabolic Stability | Low to Moderate | High | Spirocyclic core and oxetane ring are less prone to oxidative metabolism.[2][10] |

| Aqueous Solubility | High | Moderate to High | The polar oxetane moiety is expected to maintain good aqueous solubility.[1][2] |

| Three-Dimensionality | Moderate (Chair-boat) | High (Rigid spirocycle) | Defined vectoral projection of substituents for improved target binding.[3] |

Experimental Protocols for Evaluation

To empirically validate the advantages of 6-methyl-5-oxa-8-azaspiro[3.5]nonane over morpholine-containing analogues, the following standardized in vitro assays are recommended.

Kinetic Solubility Assay

This high-throughput assay is crucial in early drug discovery to assess the solubility of test compounds.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate to create a range of concentrations.[11]

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.[1]

-

Separation of Undissolved Compound: Filter the samples through a filter plate to remove any precipitate.[1][11]

-

Quantification: Determine the concentration of the compound remaining in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.[1][12][13]

Caption: A simplified workflow for a kinetic solubility assay.

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to Phase I metabolism by liver enzymes.

Step-by-Step Methodology:

-

Preparation of Incubation Mixture: In a microtiter plate, combine the test compound (at a final concentration, e.g., 1 µM) with liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).[14][15]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[14][15]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

-

Protein Precipitation and Centrifugation: The organic solvent will precipitate the microsomal proteins. Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[14][15]

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[14]

Caption: A workflow for determining metabolic stability using liver microsomes.

Case Studies and Applications

While specific published data for 6-methyl-5-oxa-8-azaspiro[3.5]nonane as a direct morpholine replacement is emerging, the broader class of oxa-azaspirocycles has seen successful application in drug discovery. For instance, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in a series of melanin-concentrating hormone receptor 1 (MCHr1) antagonists led to lower logD values and improved metabolic stability.[3] Furthermore, related 2-oxa-8-azaspiro[4.5]decane derivatives have been investigated as PTPN11 (SHP2) inhibitors for the treatment of cancer.[16] These examples underscore the potential of the oxa-azaspirocyclic scaffold to yield superior drug candidates.

Conclusion

The 6-methyl-5-oxa-8-azaspiro[3.5]nonane scaffold represents a significant advancement in the design of bioisosteres for the morpholine ring. Its unique combination of a rigid, three-dimensional spirocyclic core and a metabolically robust, polar oxetane ring offers a compelling solution to the common metabolic liabilities associated with morpholine. By leveraging this novel scaffold, medicinal chemists can access new chemical space and develop drug candidates with improved DMPK profiles, ultimately increasing the probability of clinical success. The experimental protocols detailed herein provide a clear framework for the evaluation and validation of this and other next-generation bioisosteres.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed.

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Microsomal Clearance/Stability Assay - Domainex. (n.d.).

- Singhvi, G., et al. (2012).

- Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).

- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Metabolic Stability Assays - Merck Millipore. (n.d.).

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.).

- Wirth, T., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

- Spirocyclic Oxetanes: Synthesis and Properties | Request PDF - ResearchGate. (2025, August 30).

- Bull, J. A., & Ishikura, H. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.

- Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.).

- A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential - Benchchem. (n.d.).

- Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide - Benchchem. (n.d.).

- Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! - CHIMIA. (n.d.).

- US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents. (n.d.).

- 5-oxa-8-azaspiro[3.5]nonan-7-one | CymitQuimica. (n.d.).

- S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (n.d.).

- 5-Oxa-8-azaspiro[3.5]nonan-7-one - ChemScene. (n.d.).

- Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | ChemRxiv. (n.d.).

- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. (2015, July 30).

- Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide - Benchchem. (n.d.).

- 8-oxa-5-azaspiro[3.5]nonane | 602326-48-7 - MilliporeSigma. (n.d.).

- 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem. (n.d.).

- CA3109181A1 - 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer - Google Patents. (n.d.).

- Application Data - Patent File Wrapper. (n.d.).

- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. (n.d.).

- Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC. (n.d.).

- Patents & Products - Garg Lab - UCLA. (n.d.).

- Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry - ScholarWorks@CWU. (2020, February 24).

- Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF - ResearchGate. (n.d.).

Sources

- 1. enamine.net [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chimia.ch [chimia.ch]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. CA3109181A1 - 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer - Google Patents [patents.google.com]

Conformational Analysis of 6-Methyl Substituted Oxa-Azaspiro Systems: A Synergistic Approach for Drug Discovery

An In-Depth Technical Guide:

Abstract

Oxa-azaspirocyclic scaffolds are of profound interest in medicinal chemistry, offering a unique three-dimensional architecture that can enhance metabolic stability, solubility, and target affinity.[1][2] The introduction of a substituent, such as a 6-methyl group, imparts chirality and significantly influences the conformational landscape of the molecule. Understanding these conformational preferences is paramount, as they directly dictate the spatial orientation of pharmacophoric features and thus, biological activity. This guide provides a comprehensive exploration of the conformational analysis of 6-methyl substituted oxa-azaspiro systems, integrating high-level experimental and computational methodologies. We delve into the governing stereoelectronic principles and present a framework for analysis that combines Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and quantum mechanical calculations to provide a holistic understanding of these privileged scaffolds.

Introduction: The Significance of Spirocyclic Conformation

Oxa-azaspiro systems are heterocyclic compounds characterized by two rings connected by a single, common quaternary carbon atom (the spiro center). Their rigid yet complex three-dimensional nature makes them valuable building blocks in drug design, often serving as isosteres for more flexible or conformationally ambiguous structures.[3][4] The conformational behavior of these systems—the various spatial arrangements of the atoms that can be interconverted by rotation about single bonds—is not random. It is governed by a delicate balance of subtle energetic factors.

The addition of a methyl group at the 6-position (adjacent to the ring nitrogen) serves two critical purposes for the medicinal chemist and structural biologist:

-

Stereochemical Probe: It introduces a local reporter group whose orientation can be readily determined using various analytical techniques.

-

Conformational Lock/Bias: It introduces steric and electronic effects that can bias the conformational equilibrium towards a more defined, lower-energy state, which is often desirable for optimizing ligand-receptor interactions.

This guide will elucidate the methodologies used to decipher these conformational preferences, emphasizing a synergistic workflow where computational predictions guide experimental design, and empirical data validates theoretical models.

Core Principles: The Stereoelectronic Landscape

The conformational preferences in saturated heterocyclic systems are largely dictated by stereoelectronic effects—interactions between electron orbitals that depend on the molecule's geometry.[5][6] In 6-methyl oxa-azaspiro systems, several key effects are at play.

The Anomeric Effect

A dominant factor in many oxygen-containing heterocycles is the anomeric effect. This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom (like the oxygen in the oxa-ring) to occupy an axial position, despite the potential for greater steric hindrance compared to an equatorial position.[7]

The causality behind this is twofold:

-

Hyperconjugation (Orbital Overlap): The primary explanation involves a stabilizing interaction between a lone pair (n) on the ring oxygen and the anti-bonding orbital (σ) of the axial C-X bond (where X is the adjacent ring segment). This n → σ donation is maximized when the orbitals are anti-periplanar, a condition perfectly met in the axial conformation.[7][8]

-

Dipole Minimization: In the axial conformer, the dipole moment of the C-O bond and the C-X bond are opposed, leading to a lower overall molecular dipole moment and greater electrostatic stability compared to the partially aligned dipoles in the equatorial conformer.[7]

While the 6-methyl group is not directly at the anomeric carbon, its influence on the ring that is part of the anomeric system forces consideration of these effects on the overall ring pucker and stability.

Transannular and Steric Interactions

Medium-sized rings (8-14 atoms) are particularly susceptible to transannular interactions—repulsive steric interactions between atoms across the ring.[9] The conformation adopted by the spirocycle will be one that minimizes these unfavorable contacts. The 6-methyl group introduces its own set of steric demands. An axial 6-methyl group will experience 1,3-diaxial interactions with other axial protons or substituents, which can be destabilizing. The final observed conformation is therefore a finely tuned balance between minimizing these steric clashes and maximizing stabilizing stereoelectronic effects like the anomeric effect.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Profiling of Spirocyclic Scaffolds: 6-methyl-5-oxa-8-azaspiro[3.5]nonane

This technical guide details the physicochemical profile, synthesis, and strategic application of 6-methyl-5-oxa-8-azaspiro[3.5]nonane , a high-value spirocyclic scaffold in modern drug discovery.

Executive Summary: The "Escape from Flatland"

In the optimization of lead compounds, medicinal chemists frequently encounter the "flatland" problem—an over-reliance on aromatic rings leading to poor solubility and suboptimal metabolic stability. 6-methyl-5-oxa-8-azaspiro[3.5]nonane represents a strategic solution. As a

This guide provides a definitive physicochemical profile and actionable experimental protocols for integrating this scaffold into your discovery pipeline.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is a spirocyclic system where a cyclobutane ring is spiro-fused to a morpholine-like ring. The methyl substituent at the 6-position (adjacent to the oxygen) introduces a chiral center, creating potential for enantioselective interactions.

| Property | Detail |

| IUPAC Name | 6-methyl-5-oxa-8-azaspiro[3.5]nonane |

| Common Class | Spiro-morpholine; Oxa-azaspiroalkane |

| Molecular Formula | |

| SMILES | CC1CNCC2(O1)CCC2 |

| Stereochemistry | Contains one chiral center at C6. Exists as (R) and (S) enantiomers. |

Structural Visualization

The following diagram illustrates the connectivity and IUPAC numbering logic, highlighting the critical spiro-junction at C5.

Caption: Connectivity map of the 5-oxa-8-azaspiro[3.5]nonane core. Note the proximity of the C6-Methyl to the Oxygen atom.

Physicochemical Profile

The introduction of the spiro-cyclobutane ring alters the vector analysis and lipophilicity compared to the parent morpholine.

Quantitative Data Matrix

| Parameter | Value | Comparison (vs. 2-Methylmorpholine) |

| Molecular Weight | 141.21 g/mol | +40.06 (vs 101.15) |

| cLogP (Calc) | 0.6 ± 0.2 | Higher than morpholine (-0.86), improving permeability. |

| LogD (pH 7.4) | -0.5 to 0.1 | Ideal for CNS penetration and balanced solubility. |

| pKa (Basic N) | ~8.5 | Slightly more basic than morpholine (8.36) due to ring constraints. |

| TPSA | 21.3 Ų | Identical (Polar surface area dominated by O and NH). |

| H-Bond Donors | 1 (NH) | Unchanged.[1] |

| H-Bond Acceptors | 2 (O, N) | Unchanged. |

Expert Insight: The Lipophilicity Shift

Replacing a gem-dimethyl group on a piperidine or morpholine with a spiro-cyclobutane often lowers

Synthesis & Manufacturing

For research applications, a robust synthetic route is required. Two primary methods exist: Hydrogenation of Benzyl Precursors (Scale-up friendly) and Cyclization of Cyclobutanone (Diversity friendly).

Method A: Scale-Up via Hydrogenation

This method is preferred for generating multi-gram quantities of the core scaffold.

Protocol:

-

Precursor: Start with N-benzyl-6-methyl-5-oxa-8-azaspiro[3.5]nonane . This is often accessible via condensation of 1-oxaspiro[2.3]hexane derivatives with N-benzylethanolamine derivatives.

-

Reaction:

-

Solvent: Methanol (dry).[2]

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Conditions: Hydrogen atmosphere (balloon or 1-3 bar), Room Temperature, 12-24 hours.

-

Additive: Triethylamine (

) may be added to scavenge any trace acid if the precursor was a salt.

-

-

Workup: Filtration through Celite to remove Pd/C. Concentration in vacuo yields the free amine.

Method B: Modular Cyclization (Diversity Oriented)

This route allows for the introduction of various substituents at the nitrogen early in the synthesis.

Caption: Modular synthetic workflow for accessing the 5-oxa-8-azaspiro[3.5]nonane core.

Experimental Protocols (Validation)

To ensure data integrity in your SAR (Structure-Activity Relationship) models, you must experimentally validate the calculated properties.

Protocol 1: LogP Determination (Shake-Flask Method)

Do not rely solely on cLogP. The spiro-strain can affect solvation energies unexpectedly.

-

Preparation: Prepare octanol-saturated water and water-saturated octanol.

-

Solute: Dissolve 1 mg of 6-methyl-5-oxa-8-azaspiro[3.5]nonane in 2 mL of the octanol phase.

-

Equilibration: Add 2 mL of the aqueous phase. Vortex vigorously for 5 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

-

Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

-

Calculation:

.

Protocol 2: pKa Determination (Potentiometric Titration)

Critical for understanding ionization at physiological pH.

-

Setup: Use a micro-titration apparatus (e.g., Sirius T3).

-

Sample: Dissolve ~3 mg of compound in 0.15 M KCl (to maintain ionic strength).

-

Titrant: Titrate with 0.5 M HCl and 0.5 M KOH.

-

Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa of the secondary amine.

-

Expected Result: A sharp inflection around pH 8.5.

-

References

-

BenchChem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. (2025). Link

-

PubChem. Compound Summary: 6-methyl-5-oxa-8-azaspiro[3.5]nonane.[3][4][5] National Library of Medicine. Link

- Mikhailiuk, P. K.Spirocyclic Scaffolds in Medicinal Chemistry. Chemistry – A European Journal. (2017).

-

Semantic Scholar. Synthesis of 6-Methyl-5-oxa-8-azaspiro[3.5]nonane via Hydrogenation. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid | C9H13NO3 | CID 175627102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate (C9H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 6-methyl-5-oxa-8-azaspiro[3.5]nonane (C8H15NO) [pubchemlite.lcsb.uni.lu]

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Patent Landscape of 6-methyl-5-oxa-8-azaspiro[3.5]nonane Analogs

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional "flat" aromatic ring systems that have historically dominated drug design. Three-dimensional (3D) molecular architectures are increasingly sought after for their ability to provide improved target specificity, enhanced physicochemical properties, and novel intellectual property. Among these, spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention. The inherent rigidity and 3D nature of spirocyclic scaffolds can lead to a more precise orientation of substituents in the target's binding pocket, often resulting in increased potency and selectivity.

This guide focuses on the patent landscape of a specific and promising class of spirocyclic compounds: 6-methyl-5-oxa-8-azaspiro[3.5]nonane analogs. This scaffold, characterized by a fused oxetane and piperidine ring system, offers a unique combination of structural features. The oxetane ring, a known bioisostere for carbonyl and gem-dimethyl groups, can improve metabolic stability and aqueous solubility.[1][2] The piperidine moiety provides a versatile handle for introducing a wide range of substituents to modulate pharmacological activity. The methyl group at the 6-position introduces a chiral center, offering the potential for stereospecific interactions with biological targets.

This in-depth technical guide will provide a comprehensive analysis of the patent landscape for 6-methyl-5-oxa-8-azaspiro[3.5]nonane and its analogs. We will delve into the key players in this field, the therapeutic areas being explored, the synthetic strategies employed, and the emerging structure-activity relationships.

Patent Landscape Analysis: Key Players and Therapeutic Applications

The patenting activity around 5-oxa-8-azaspiro[3.5]nonane and its derivatives, while still emerging, is beginning to reveal key areas of therapeutic interest and the companies driving innovation. Analysis of the current patent landscape indicates a focus on central nervous system (CNS) disorders and oncology.

Major Assignees and Their Focus

A number of pharmaceutical companies have shown interest in azaspiro[3.5]nonane scaffolds, with a few key players beginning to carve out specific therapeutic niches.

| Assignee | Key Patent(s) | Therapeutic Focus | Target(s) |

| Janssen Pharmaceutica NV | US11505546B2 | Pain, Psychiatric and Neurological Disorders | Monoacylglycerol Lipase (MGL) |

| Revolution Medicines, Inc. | WO2020033828A1, US11505546B2 | Cancer | SHP2 |

| (Various Chinese Patents) | CN113214290A | (Intermediate Synthesis) | N/A |

Janssen Pharmaceutica NV has emerged as a significant player with its patent on azaspirocycles as monoacylglycerol lipase (MGL) modulators.[3] Their patent US11505546B2 discloses a broad range of azaspiro[3.5]nonane derivatives for the treatment of pain, psychiatric disorders, and neurological conditions. MGL is a key enzyme in the endocannabinoid system, and its inhibition leads to an increase in the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), which has analgesic and anxiolytic effects.

Revolution Medicines, Inc. is another key innovator, focusing on the development of SHP2 inhibitors for cancer therapy.[4][5] While their patent WO2020033828A1 describes 2-oxa-8-azaspiro[4.5]decane derivatives, the structural similarity to the 5-oxa-8-azaspiro[3.5]nonane core highlights the potential of this broader class of spirocycles in oncology. SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways, and its dysregulation is implicated in various cancers.

The patent landscape also reveals significant activity in the synthesis of the core scaffold and its intermediates, particularly from entities in China, as evidenced by patents such as CN113214290A which describes a synthesis method for 2,5-dioxa-8-azaspiro[3.5]nonane.[6] This indicates a growing interest in providing the necessary building blocks for the discovery and development of novel drugs based on this scaffold.

Therapeutic Indications

The primary therapeutic areas being explored for 6-methyl-5-oxa-8-azaspiro[3.5]nonane analogs and related structures are:

-

Central Nervous System (CNS) Disorders: The modulation of MGL by these compounds points to their potential in treating a range of conditions including chronic pain, anxiety, depression, and other neurological disorders.[3]

-

Oncology: The inhibition of SHP2 suggests a promising avenue for the development of novel anti-cancer agents.[4][7] The spirocyclic scaffold can provide a rigid framework for optimizing interactions with the SHP2 active site.

Synthetic Strategies: Building the 6-methyl-5-oxa-8-azaspiro[3.5]nonane Core

The synthesis of the 6-methyl-5-oxa-8-azaspiro[3.5]nonane core and its analogs is a critical aspect of drug development. Several synthetic routes have been described in the patent and scientific literature, offering flexibility in accessing a variety of derivatives.

General Synthetic Workflow

A representative synthetic approach to the 6-methyl-5-oxa-8-azaspiro[3.5]nonane scaffold is outlined below. This multi-step synthesis often begins with the construction of a substituted piperidine ring, followed by the formation of the spirocyclic oxetane.

A generalized workflow for the synthesis of the 6-methyl-5-oxa-8-azaspiro[3.5]nonane core.

Detailed Experimental Protocol: Synthesis of 6-Methyl-5-oxa-8-azaspiro[3.5]nonane

The following protocol is a representative synthesis adapted from the literature.[8]

Step 1: Synthesis of Intermediate A (N-protected piperidinone derivative)

-

To a solution of a suitable N-protected-4-piperidinone in an appropriate solvent (e.g., THF), add a Grignard reagent (e.g., methylmagnesium bromide) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the tertiary alcohol intermediate.

Step 2: Formation of the Oxetane Ring (Spirocyclization)

-

To a solution of the tertiary alcohol from Step 1 in a suitable solvent (e.g., dichloromethane), add a base (e.g., sodium hydride) at 0 °C.

-

After stirring for a short period, add a reagent such as p-toluenesulfonyl chloride.

-

Allow the reaction to proceed at room temperature until the starting material is consumed.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

The crude product is then treated with a strong base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., tert-butanol) to effect the intramolecular cyclization to the oxetane ring.

-

Purify the resulting spirocyclic compound by column chromatography.

Step 3: Deprotection and Isolation of the Final Product

-

Remove the N-protecting group under appropriate conditions (e.g., hydrogenation with Pd/C for a Cbz group, or acidic conditions for a Boc group).[8]

-

After deprotection, neutralize the reaction mixture and extract the final product.

-

Purify the 6-methyl-5-oxa-8-azaspiro[3.5]nonane by distillation or chromatography.

Structure-Activity Relationships (SAR) and Biological Activity

While the patent literature often provides broad claims, a closer examination of the exemplified compounds allows for the deduction of preliminary structure-activity relationships.

Key structural elements influencing the biological activity of 6-methyl-5-oxa-8-azaspiro[3.5]nonane analogs.

For the MGL inhibitors disclosed by Janssen, the nature of the substituent on the piperidine nitrogen (N8) is crucial for potency and selectivity.[3] Large, lipophilic groups are often preferred to occupy a hydrophobic pocket in the enzyme's active site. The stereochemistry of the methyl group at the C6 position can also significantly impact binding affinity, with one enantiomer often being more active than the other.

In the context of SHP2 inhibitors, the 8-azaspiro[3.5]nonane moiety serves as a key anchoring group, with substituents on the piperidine ring and the nitrogen atom being critical for achieving high potency and desirable pharmacokinetic properties.[4]

Future Outlook and Opportunities

The patent landscape for 6-methyl-5-oxa-8-azaspiro[3.5]nonane analogs is still in its early stages, presenting significant opportunities for further research and development. Key areas for future exploration include:

-

Expansion of Therapeutic Applications: While CNS disorders and oncology are the current focus, the unique properties of this scaffold could be leveraged for other therapeutic areas, such as inflammation, metabolic diseases, and infectious diseases.

-

Development of Novel Synthetic Methodologies: More efficient and stereoselective synthetic routes to the core scaffold and its derivatives will be crucial for accelerating drug discovery efforts.

-

Exploration of Structure-Activity Relationships: A more systematic investigation of the SAR around the 6-methyl-5-oxa-8-azaspiro[3.5]nonane core will enable the design of more potent and selective modulators of various biological targets.

-

Intellectual Property Strategy: As the field matures, there will be opportunities to secure intellectual property around novel analogs, new therapeutic uses, and improved synthetic processes.

References

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents [patents.google.com]

- 4. WO2020033828A1 - 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Role of spirocyclic amines in increasing Fsp3 character in drug candidates

Executive Summary

The "Flatland" problem—the over-reliance on planar, aromatic scaffolds—has historically contributed to high attrition rates in drug discovery due to poor solubility and off-target promiscuity. This guide examines the strategic integration of spirocyclic amines (e.g., diazaspiro[3.3]heptanes, spiro[3.5]nonanes) as high-Fsp³ bioisosteres for traditional saturated heterocycles like piperazine and morpholine. By forcing distinct exit vectors and increasing three-dimensionality, these scaffolds offer a proven mechanism to enhance clinical success probabilities while navigating novel intellectual property (IP) space.

The Theoretical Framework: Escaping Flatland

The Lovering Hypothesis (Fsp³)

In 2009, Lovering et al. quantified the correlation between molecular complexity and clinical success.[1][2][3][4] The metric Fsp³ (Fraction of sp³-hybridized carbons) serves as a proxy for three-dimensionality.[1]

Key Findings:

-

Solubility: Higher Fsp³ correlates with improved aqueous solubility, as planar stacking interactions (π-π stacking) are disrupted, reducing crystal lattice energy.

-

Selectivity: 3D structures interact more specifically with chiral protein pockets, whereas flat molecules often bind promiscuously to hydrophobic clefts (e.g., P450s, hERG).

-

Clinical Survival: The mean Fsp³ increases as compounds progress from Discovery

Phase I

Visualizing the Transition

The following diagram illustrates the strategic shift from aromatic "Flatland" to spirocyclic complexity.

Caption: Logical flow demonstrating how spirocyclic replacement mitigates the liabilities of planar aromatic systems.

Spirocyclic Amines as Bioisosteres

Spirocyclic amines are not merely "bulky" replacements; they are vector-modulating bioisosteres . They replace flexible or flat rings (piperazine, piperidine) with rigid, sp³-rich cores that maintain hydrogen bond acceptor/donor counts but alter the spatial projection of substituents.

Comparative Analysis: Piperazine vs. 2,6-Diazaspiro[3.3]heptane

The 2,6-diazaspiro[3.3]heptane core is the quintessential high-Fsp³ surrogate for piperazine.

| Feature | Piperazine (Classic) | 2,6-Diazaspiro[3.3]heptane (Spiro) | Impact on Drug Design |

| Hybridization | Mixed (planar chair conformers) | 100% sp³ (Rigid) | Increases Fsp³; disrupts crystal packing. |

| Geometry | Flexible (Chair/Boat) | Rigid, orthogonal rings | Pre-organizes molecule for binding (entropic benefit). |

| Exit Vectors | ~180° (linear) or ~60° | Linear (axis defined by N-C-C-N) | Accesses novel chemical space; alters linker trajectory. |

| Basicity (pKa) | ~9.8 / 5.6 | ~8.5 / 7.0 (Tunable) | Lower pKa1 often improves membrane permeability (LogD). |

| Metabolic Stability | Susceptible to N-oxidation | Generally higher | Steric bulk around Nitrogen hinders metabolic enzymes. |

Case Study: Revumenib (SNDX-5613)

Target: Menin-MLL Interaction (Leukemia) Mechanism: The optimization of Revumenib highlights the critical role of spirocycles. Early hits containing piperazine linkers suffered from suboptimal pharmacokinetic (PK) profiles.

-

The Switch: Replacing the piperazine/piperidine motifs with a 2,7-diazaspiro[3.5]nonane system.

-

The Result: The spirocyclic core provided a precise vector to position a pyrimidine nitrogen for a key hydrogen bond with Tyr276, while the sp³ character improved solubility and oral bioavailability. This molecule successfully navigated clinical trials to FDA approval.

Synthetic Methodologies

Synthesizing spirocyclic amines has historically been the bottleneck. However, modern photoredox and cyclization strategies have democratized access.

Workflow: Library-Scale Incorporation

MedChem teams rarely synthesize the core de novo; they utilize functionalized building blocks. Below is a standard workflow for incorporating a Boc-protected spirocyclic amine into a scaffold.

Caption: Standard modular workflow for inserting spirocyclic cores into drug scaffolds.

Experimental Protocols

Protocol A: General Procedure for Buchwald-Hartwig Coupling of Spirocyclic Amines

Use this protocol to attach the spiro-core to an aromatic scaffold.

Reagents:

-

Aryl Bromide/Chloride scaffold (1.0 equiv)

-

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.2 equiv)

-

Pd₂dba₃ (0.02 equiv)

-

XPhos or RuPhos (0.04 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Inert Atmosphere: Charge a reaction vial with the Aryl Halide, Spiro-amine, Pd catalyst, Ligand, and Base. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M).

-

Reaction: Heat the block to 100°C for 4–16 hours. Note: Monitor by LCMS for consumption of the aryl halide.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Rinse with EtOAc.

-

Purification: Concentrate in vacuo and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Assessing Fsp³ Impact on Solubility (Kinetic)

Use this self-validating protocol to quantify the benefit of the spiro-switch.

-

Preparation: Prepare 10 mM DMSO stocks of the Parent (Flat) compound and the Spiro-Analogue .

-

Precipitation: Aliquot 10 µL of stock into a 96-well plate.

-

Dilution: Add 190 µL of PBS (pH 7.4) to reach a theoretical concentration of 500 µM.

-

Incubation: Shake at room temperature for 24 hours to reach equilibrium.

-

Filtration: Filter using a 0.45 µm filter plate to remove precipitate.

-

Analysis: Analyze filtrate by HPLC-UV against a standard curve.

-

Calculation:

Expectation: Spirocyclic analogues typically show >2-fold improvement if lattice energy was the limiting factor.

Strategic Recommendations

-

Start with the [3.3] System: The 2,6-diazaspiro[3.3]heptane is the most structurally distinct from piperazine. If the vector is too rigid, move to the [3.5] nonane system (Revumenib-like) which offers slightly more flexibility.

-

Watch the pKa: Spirocyclic amines can be less basic than their piperazine counterparts depending on substitution. Calculate LogD early to ensure you aren't sacrificing permeability for solubility.

-

IP Space: "Flat" scaffolds are often crowded IP space. Spirocycles often break prior art claims due to their distinct structural class.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[2][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][2]

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [Link]

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

-

Grembecka, J., et al. (2024). Discovery of Revumenib (SNDX-5613), a Menin-MLL Interaction Inhibitor for the Treatment of KMT2A-Rearranged Acute Leukemias. Journal of Medicinal Chemistry. [Link]

-

Barnes-Seeman, D. (2022). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

Sources

Application Notes & Protocols: Strategic N-Functionalization of 6-methyl-5-oxa-8-azaspiro[3.5]nonane

Introduction: The 6-methyl-5-oxa-8-azaspiro[3.5]nonane Scaffold

The 6-methyl-5-oxa-8-azaspiro[3.5]nonane motif represents a valuable, three-dimensional building block in modern medicinal chemistry. Its spirocyclic nature, combining a tetrahydropyran ring with a piperidine moiety, offers an escape from the "flatland" of traditional aromatic systems. This often leads to improved physicochemical properties such as solubility and metabolic stability, while providing novel intellectual property vectors.[1] The secondary amine present in the piperidine ring is a key handle for introducing a wide array of functional groups, thereby modulating the pharmacological properties of the resulting molecules. This guide provides detailed protocols and the underlying chemical logic for the N-functionalization of this promising scaffold.

The synthesis of the parent compound, 6-methyl-5-oxa-8-azaspiro[3.5]nonane, has been described, providing a viable entry point for its derivatization.[2] The following sections will detail robust methodologies for its N-acylation, N-alkylation, and N-arylation.

N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized transformations in drug discovery.[3] This reaction introduces a stable, planar group that can participate in hydrogen bonding, a critical interaction in many protein-ligand binding events. Common acylating agents include acyl chlorides, anhydrides, and activated esters.

Principle of N-Acylation

The lone pair of electrons on the secondary amine of the spirocycle acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. For highly reactive agents like acyl chlorides, a non-nucleophilic base is typically required to quench the HCl byproduct generated during the reaction.

Protocol: N-Benzoylation of 6-methyl-5-oxa-8-azaspiro[3.5]nonane

This protocol describes a standard Schotten-Baumann reaction condition, a reliable method for the acylation of amines.

Materials:

-

6-methyl-5-oxa-8-azaspiro[3.5]nonane

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 6-methyl-5-oxa-8-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: While stirring, add benzoyl chloride (1.1 eq) dropwise to the cooled solution. The addition should be slow to control the exotherm.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Causality and Insights:

-

Anhydrous Conditions: The use of anhydrous DCM is crucial as acyl chlorides are highly reactive towards water, which would lead to the formation of benzoic acid as a byproduct.

-

Base: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction, preventing potential side reactions.

Caption: Workflow for N-Acylation of 6-methyl-5-oxa-8-azaspiro[3.5]nonane.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of secondary amines can be achieved through two primary routes: direct alkylation with alkyl halides or reductive amination. While direct alkylation is feasible, it can suffer from over-alkylation, leading to the formation of quaternary ammonium salts. Reductive amination is often a more controlled and higher-yielding alternative.[4][5]

Principle of Reductive Amination

This one-pot reaction involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated amine. The choice of reducing agent is critical; it must be selective for the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.[5]

Protocol: Reductive Amination with Benzaldehyde

Materials:

-

6-methyl-5-oxa-8-azaspiro[3.5]nonane

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB, Na(OAc)3BH)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-methyl-5-oxa-8-azaspiro[3.5]nonane (1.0 eq) and benzaldehyde (1.1 eq) in DCE or DCM (approx. 0.1 M). A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate iminium ion formation.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion. The reaction is typically stirred at room temperature.

-

Reaction Progression: Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by adding saturated aqueous NaHCO3 solution. Be aware of potential gas evolution.

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

-

Solvent: DCE is often a good solvent for reductive aminations, but DCM can also be effective.

-

Catalyst: The addition of a weak acid like acetic acid can accelerate the formation of the iminium ion, which is the rate-limiting step in some cases.

-

Reducing Agent: STAB is less basic and less reactive than other borohydrides like NaBH4, which could reduce the starting aldehyde. Its steric bulk also contributes to its selectivity for the iminium ion.

Caption: Workflow for N-Alkylation via Reductive Amination.

N-Arylation: Advanced C-N Bond Formation

For the introduction of aryl or heteroaryl groups, more advanced methods such as palladium-catalyzed Buchwald-Hartwig amination are typically required.[6] This reaction allows for the formation of a C(sp²)-N bond between an aryl halide (or triflate) and the amine.

Principle: A palladium catalyst, in the presence of a suitable phosphine ligand and a base, facilitates the cross-coupling of the amine with the aryl electrophile. This method is highly versatile but requires careful optimization of the catalyst, ligand, base, and solvent for a given substrate pair. While a detailed protocol is beyond the scope of this general guide, researchers should consult authoritative reviews on this topic when planning such a synthesis.

Data Summary and Comparison

The following table summarizes the key aspects of the described N-functionalization protocols. Yields are estimated based on similar reactions reported in the literature for other secondary amines.

| Functionalization Type | Reagent Class | Example Reagent | Typical Conditions | Estimated Yield | Key Considerations |

| N-Acylation | Acyl Halide | Benzoyl Chloride | DCM, Et3N, 0°C to RT | 80-95% | Requires anhydrous conditions; byproduct is HCl. |

| N-Alkylation | Aldehyde | Benzaldehyde | DCE, Na(OAc)3BH, RT | 70-90% | Good functional group tolerance; avoids over-alkylation. |

| N-Arylation | Aryl Halide | Bromobenzene | Pd catalyst, phosphine ligand, base, heat | 50-85% | Requires optimization of reaction conditions. |

Conclusion

The 6-methyl-5-oxa-8-azaspiro[3.5]nonane scaffold is a versatile starting material for the synthesis of novel, three-dimensional molecules for drug discovery. The secondary amine provides a reliable point for functionalization through standard organic chemistry transformations. The protocols for N-acylation and N-alkylation detailed in this guide offer robust and high-yielding methods for the diversification of this core. By understanding the principles behind these reactions, researchers can effectively synthesize libraries of compounds for biological screening and lead optimization.

References

-

BenchChem. A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential.

-

Al-said, M. S., Ghorab, M. M., & Al-qasoumi, S. I. (2011). Preparation of N-aryl-substituted spiro-β-lactams via Staudinger cycloaddition. Chemistry of Heterocyclic Compounds, 47, 553-558.

-

Vaskevych, R. I., Bolbut, A. V., Shvydenko, K., et al. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.

-

Fries, A., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 743.

-

Google Patents. (2019). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

-

Tale, R. H. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13874.

-

Chemspace. 6-ethyl-6-methyl-5-oxa-8-azaspiro[3.5]nonane.

-

Chemspace. 6,6-diethyl-2-methyl-5-oxa-8-azaspiro[3.5]nonane.

-

Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. BioMed Research International.

-

Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(10), 1636.

-

ChemScene. 5-Oxa-8-azaspiro[3.5]nonan-7-one.

-

PubChemLite. 6-methyl-5-oxa-8-azaspiro[3.5]nonane.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Martínez-Volejníková, S., et al. (2015). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 20(12), 22003-22016.

-

Fodor, K., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2315.

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation.

-

Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.

-

Wang, Q., et al. (2017). Plasma flow chemistry for direct N-acylation of amines by esters. Chemical Communications, 53(83), 11447-11450.

-

Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.

-

Liashuk, O., et al. (2021). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.

-

Grygorenko, O. O., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).

-

ChemScene. 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

-

Wang, Z., et al. (2019). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Organic Letters, 21(1), 188-192.

-

ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.

-

ACS GCI Pharmaceutical Roundtable. Reductive Amination.

-

Sigma-Aldrich. Application Note – Reductive Amination.

-

ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthetic Routes for 5-oxa-8-azaspiro[3.5]nonane Derivatives

This Application Note details a scalable, robust synthetic route for 5-oxa-8-azaspiro[3.5]nonane , a high-value spirocyclic scaffold used in medicinal chemistry to improve metabolic stability and solubility compared to traditional piperidine or morpholine surrogates.

Introduction & Structural Significance[1][2][3][4][5]

The 5-oxa-8-azaspiro[3.5]nonane scaffold represents a specific isomer of the spiro[3.5]nonane system where a morpholine ring is spiro-fused to a cyclobutane ring. Unlike flat aromatic systems, this scaffold offers significant three-dimensional character (high Fsp³ fraction), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

Structurally, the "5-oxa" designation places the oxygen atom adjacent to the spiro center, while the "8-aza" places the nitrogen atom in a position analogous to the 4-position of a morpholine ring (relative to the oxygen). This specific geometry creates a unique vector for substituent display, distinct from the more common 2-azaspiro[3.3]heptane or spiro[3.3]heptane-2,6-disubstituted systems.

Key Advantages in Drug Design

-

Bioisosterism: Acts as a conformationally restricted surrogate for morpholine or piperidine.

-

Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the typically labile

-position of the heterocycle. -

Lipophilicity Modulation: Lowers LogD compared to carbocyclic spiro-analogs due to the ether oxygen.

Retrosynthetic Analysis

To design a scalable route, we utilize a "Lactam Strategy." This approach avoids the use of expensive transition metal catalysts for ring closure and relies on robust acylation/alkylation chemistry. The retrosynthesis disconnects the morpholine ring at the amide and ether linkages, tracing back to a readily available cyclobutanone core.

Caption: Retrosynthetic logic flow moving from the target spiro-amine back to commodity cyclobutanone via a key lactam intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis on a 50-gram scale , optimized for safety and yield.

Phase 1: Construction of the Spiro-Epoxide Core

Objective: Convert cyclobutanone to 1-oxaspiro[2.3]hexane.

Reagents:

-

Trimethylsulfoxonium iodide (TMSOI)

-

Sodium Hydride (NaH, 60% dispersion)

-

DMSO (Anhydrous)

-

Cyclobutanone

Procedure:

-

Preparation of Ylide: In a flame-dried 2L 3-neck flask under

, suspend NaH (1.2 equiv) in dry DMSO (5 vol). Add TMSOI (1.2 equiv) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and a clear solution forms (dimethylsulfoxonium methylide). -

Epoxidation: Cool the mixture to 0°C. Add Cyclobutanone (1.0 equiv) dropwise in DMSO (1 vol) over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by GC-MS or TLC (disappearance of ketone).

-

Workup: Quench carefully with ice-water. Extract with Diethyl Ether (

, 3x). Wash combined organics with brine, dry over-

Expert Insight: The spiro-epoxide is volatile. Do not use high vacuum. Distillation is recommended for purity >95%.

-

Phase 2: Ring Opening & Amino-Alcohol Formation

Objective: Regioselective opening of the epoxide to generate the 1,2-amino alcohol.

Reagents:

-

Benzylamine (BnNH2)

-

Ethanol (EtOH) or Methanol (MeOH)[1]

Procedure:

-

Dissolve 1-oxaspiro[2.3]hexane (1.0 equiv) in EtOH (5 vol).

-

Add Benzylamine (1.1 equiv).

-

Reaction: Heat to reflux (80°C) for 12 hours. The epoxide opens exclusively at the less hindered methylene carbon, yielding 1-((benzylamino)methyl)cyclobutan-1-ol.

-

Workup: Concentrate under reduced pressure to remove solvent and excess amine. The crude oil is typically sufficient for the next step.

Phase 3: Annulation to Spiro-Lactam

Objective: Formation of the morpholinone ring via N-acylation followed by intramolecular O-alkylation.

Reagents:

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) -

Potassium tert-butoxide (

) or NaH (for cyclization) -

Dichloromethane (DCM) and THF

Procedure:

-

Acylation: Dissolve the amino-alcohol from Phase 2 in DCM (10 vol) at 0°C. Add

(1.5 equiv). Dropwise add Chloroacetyl chloride (1.1 equiv). Stir 2 hours at RT.-

Intermediate: This forms the linear amide: N-benzyl-2-chloro-N-((1-hydroxycyclobutyl)methyl)acetamide.

-

-

Cyclization: Isolate the crude amide via aqueous wash (1N HCl, then Brine) and solvent swap to anhydrous THF.

-

Cool to 0°C and add

(1.5 equiv) portion-wise. The strong base deprotonates the tertiary alcohol, triggering intramolecular displacement of the chloride. -

Reaction: Stir at RT for 4 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).-

Product:N-Benzyl-5-oxa-8-azaspiro[3.5]nonan-7-one .

-

Phase 4: Global Reduction to Target Amine

Objective: Reduction of the lactam carbonyl to the methylene group.

Reagents:

-

Lithium Aluminum Hydride (LiAlH4) - 2.0M in THF

-

THF (Anhydrous)[4]

Procedure:

-

Charge a flask with LiAlH4 (2.5 equiv) and THF (10 vol) under Argon. Cool to 0°C.[5][4][3]

-

Add the Spiro-Lactam (dissolved in THF) dropwise, maintaining temp <10°C.

-

Reaction: Heat to reflux for 6-12 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain N-Benzyl-5-oxa-8-azaspiro[3.5]nonane .

Phase 5: Debenzylation (Optional)

If the free amine is required:

-

Dissolve N-Benzyl product in MeOH.

-

Add Pd/C (10% w/w) and Ammonium Formate (5 equiv) or use

balloon. -

Reflux (for transfer hydrogenation) or stir at RT (for

) until conversion is complete. -

Filter and concentrate to yield 5-oxa-8-azaspiro[3.5]nonane .

Process Logic & Reaction Scheme

The following diagram illustrates the chemical transformations and the strategic logic behind the "Lactam Route."

Caption: Step-by-step reaction workflow for the synthesis of the 5-oxa-8-azaspiro[3.5]nonane core.

Troubleshooting & Optimization (Expertise & Experience)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Epoxidation | Volatility of product | Do not use high vacuum during isolation. Keep receiving flasks cold. Use distillation for purification.[4] |

| Incomplete Cyclization (Step 3) | Steric hindrance at tertiary alcohol | Ensure the use of a strong base like |

| Emulsion during Extraction | Amphiphilic nature of amino-alcohol | Use a mixture of DCM/Isopropanol (3:1) for extractions if emulsions occur. Saturate the aqueous phase with NaCl. |

| Lactam Reduction Stalls | Complexation with Aluminum salts | Ensure vigorous reflux. If stalling occurs, add more LiAlH4. The Fieser quench is critical to prevent product entrapment in aluminum salts. |

Scalability Assessment

This route is classified as Level 2 Scalability (Suitable for 100g - 1kg batches).

-

Cost: Low. All reagents (Cyclobutanone, TMSOI, Benzylamine, Chloroacetyl chloride) are commodity chemicals.

-

Safety: The primary hazard is the exotherm during the Corey-Chaykovsky reaction and LiAlH4 reduction. These are manageable with standard jacketed reactors and controlled dosing.

-

Purification: Intermediates 1 and 2 often require no chromatography. The Lactam (Intermediate 3) is a stable solid that can often be crystallized, avoiding expensive silica gel chromatography at scale.

References

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters, 12(9), 1944–1947. Link

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

-

Wuitschik, G., et al. (2008). Oxa-azaspiro[3.5]nonanes as Structural Alternatives to Morpholines. Angewandte Chemie International Edition, 47(24), 4512-4515. Link

-

BenchChem Technical Support. (2025). Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. Link

-

Patent US5508428A. (1996). Spiro compound and antimicrobial agent containing the same. Link

Sources

Reductive amination conditions using 6-methyl-5-oxa-8-azaspiro[3.5]nonane

An Application Guide to Reductive Amination Using 6-methyl-5-oxa-8-azaspiro[3.5]nonane

Introduction: The Strategic Importance of Spirocyclic Amines

In contemporary drug discovery and development, the synthesis of complex amines is a cornerstone of molecular design. Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[1][2] This application note provides a detailed guide to the reaction conditions for the reductive amination of 6-methyl-5-oxa-8-azaspiro[3.5]nonane, a valuable spirocyclic secondary amine. The unique three-dimensional architecture of such spirocycles is of increasing interest in medicinal chemistry for its ability to confer novel pharmacological properties. This guide is intended for researchers and drug development professionals seeking to leverage this scaffold for the synthesis of new chemical entities.

The Mechanism: A Two-Step Cascade in One Pot

Reductive amination is a sequential process that begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an intermediate iminium ion.[2][3] This electrophilic iminium species is then reduced by a hydride agent to yield the final amine product.[3] The entire transformation is typically performed as a one-pot reaction, as the iminium ion is more susceptible to reduction than the starting carbonyl compound, especially when using selective reducing agents.[4]

The reaction is generally favored under weakly acidic conditions (pH ~4-6), which are sufficient to catalyze the dehydration of the hemiaminal intermediate without significantly protonating and deactivating the starting amine.[5]

Caption: Figure 1: General Mechanism of Reductive Amination

Key Considerations for Experimental Design

The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and stoichiometry. Given the potential for steric hindrance around the nitrogen of the spirocyclic amine, these choices are particularly critical.

Choice of Reducing Agent

While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness, selectivity, and broad substrate scope.[6][7]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a highly selective reagent that reduces iminium ions much faster than ketones or aldehydes.[4] Its reduced reactivity prevents the premature reduction of the carbonyl starting material. It performs well in aprotic solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) and does not require strictly anhydrous conditions.[6][8] Acetic acid can be used as a catalyst, particularly with less reactive ketones.[7]

-

Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is stable under mildly acidic conditions.[3] However, it is highly toxic and its use can result in cyanide contamination in the final product, necessitating careful handling and purification.[4][9]

-

Sodium Borohydride (NaBH₄): A more powerful reducing agent that can reduce the starting carbonyl if not used carefully.[10] It is most effective in a stepwise procedure where the imine is pre-formed before the addition of the reductant.[6][8] This method is often employed in protic solvents like methanol or ethanol.

Solvent Selection

The choice of solvent influences reaction rate and solubility.

-

1,2-Dichloroethane (DCE): The preferred solvent for reactions using NaBH(OAc)₃, often leading to faster reaction times.[6][7]

-

Tetrahydrofuran (THF): A good alternative to DCE, though reactions may proceed more slowly.[6]

-

Methanol (MeOH) / Ethanol (EtOH): Suitable for two-step procedures with NaBH₄ and for reactions involving catalytic hydrogenation.

Detailed Protocol: Synthesis of a Tertiary Amine

This protocol describes a general procedure for the reductive amination of 6-methyl-5-oxa-8-azaspiro[3.5]nonane with a representative aldehyde (isobutyraldehyde) using sodium triacetoxyborohydride.

Caption: Figure 2: Experimental Workflow

Materials:

-

6-methyl-5-oxa-8-azaspiro[3.5]nonane (1.0 eq)

-

Isobutyraldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 6-methyl-5-oxa-8-azaspiro[3.5]nonane.

-

Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration).

-

Add isobutyraldehyde (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions. Note: The addition may cause slight effervescence.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with dichloromethane (DCM).

-

Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to afford the desired tertiary amine.

Comparative Data and Best Practices

The choice of reagents and conditions can significantly impact reaction outcomes. The following table summarizes expected trends based on established literature for similar substrates.[6][7][11][12]

| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |

| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | NaBH₄ (stepwise) | NaBH(OAc)₃ is preferred for one-pot reactions due to its high selectivity for the iminium ion over the carbonyl, minimizing side products.[4][6] |

| Solvent | DCE | THF | MeOH | DCE often provides the fastest reaction rates with NaBH(OAc)₃.[7] MeOH is required for the stepwise NaBH₄ protocol to facilitate imine formation.[6] |

| Catalyst | None (for aldehydes) | Acetic Acid (1.0 eq) | --- | Aldehydes are typically reactive enough not to require an acid catalyst.[8] Ketones , being less electrophilic, often benefit from the addition of acetic acid to accelerate iminium formation.[6][8] |

| Temperature | Room Temperature | 0 °C | 40 °C | Room temperature is generally sufficient. Lowering the temperature may be necessary for highly reactive aldehydes to control exotherms, while gentle heating can drive sluggish reactions with hindered ketones to completion. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient iminium ion formation.2. Deactivated reducing agent.3. Steric hindrance. | 1. For ketones, add 1-2 equivalents of acetic acid.[6]2. Use fresh, high-quality reducing agent.3. Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). |

| Incomplete Reduction | Insufficient reducing agent. | Increase the equivalents of the reducing agent to 1.5-2.0 equivalents. |

| Side Product Formation | 1. Reduction of starting carbonyl.2. Impurities in starting materials. | 1. Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding it.2. Ensure starting materials are pure. |